
Dimethyl (2-(phenylthio)ethyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2-(phenylthio)ethyl)malonate is an organic compound with the molecular formula C13H16O4S It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a phenylthioethyl group and two methoxycarbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (2-(phenylthio)ethyl)malonate can be synthesized through the alkylation of dimethyl malonate with 2-(phenylthio)ethyl bromide. The reaction typically involves the deprotonation of dimethyl malonate using a strong base such as sodium ethoxide, followed by the addition of 2-(phenylthio)ethyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale alkylation reactions similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2-(phenylthio)ethyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group between the ester groups.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used for deprotonation, followed by the addition of alkyl halides.
Hydrolysis: Aqueous acid or base can be used to hydrolyze the ester groups.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phenylthio group.
Major Products
Alkylation: Dialkylated malonates.
Hydrolysis: Malonic acid derivatives.
Oxidation: Sulfoxides and sulfones.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2-(phenylthio)ethyl)malonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl (2-(phenylthio)ethyl)malonate involves its ability to act as a nucleophile in various chemical reactions. The methylene group between the ester groups is particularly reactive due to the electron-withdrawing effects of the ester groups, making it susceptible to deprotonation and subsequent nucleophilic attack. The phenylthio group can also participate in redox reactions, adding to the compound’s versatility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: Similar in structure but with ethyl ester groups instead of methyl ester groups.
Dimethyl Malonate: Lacks the phenylthioethyl group, making it less versatile in certain reactions.
Ethyl Phenylthioacetate: Contains a phenylthio group but lacks the malonate structure.
Uniqueness
Dimethyl (2-(phenylthio)ethyl)malonate is unique due to the presence of both the phenylthio group and the malonate structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
84803-47-4 |
|---|---|
Molekularformel |
C13H16O4S |
Molekulargewicht |
268.33 g/mol |
IUPAC-Name |
dimethyl 2-(2-phenylsulfanylethyl)propanedioate |
InChI |
InChI=1S/C13H16O4S/c1-16-12(14)11(13(15)17-2)8-9-18-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI-Schlüssel |
SRAYJSYVBOONEG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCSC1=CC=CC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


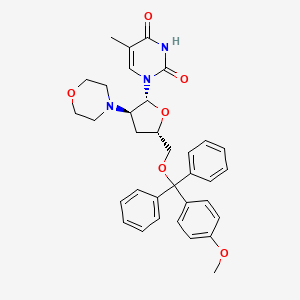
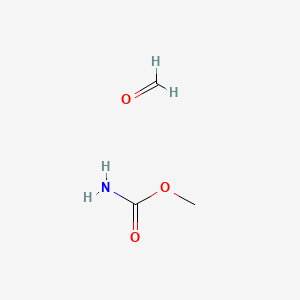
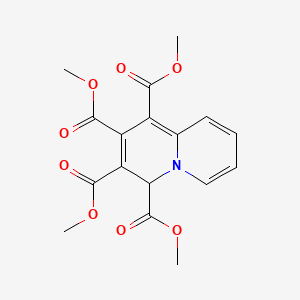

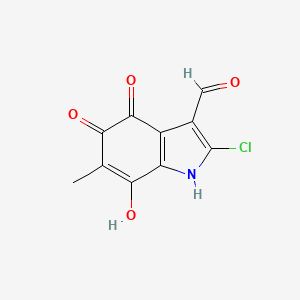
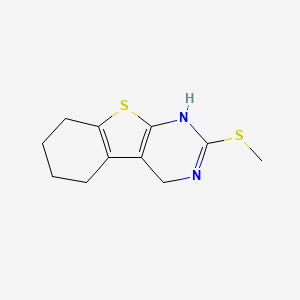
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)
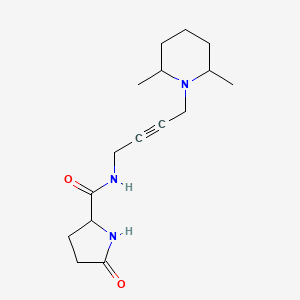
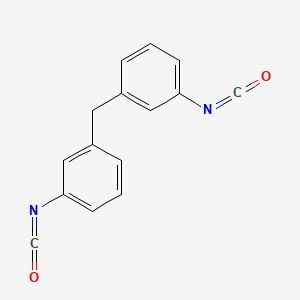
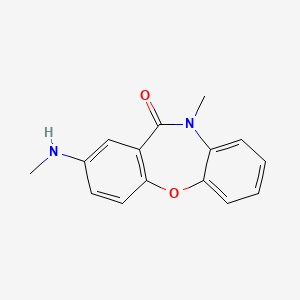
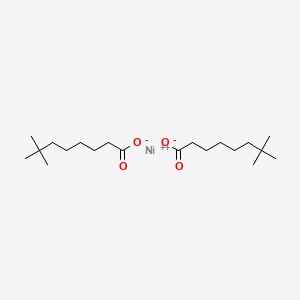
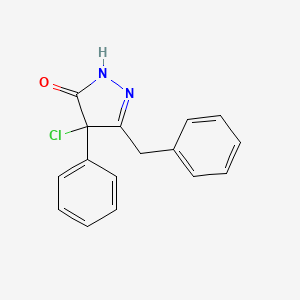
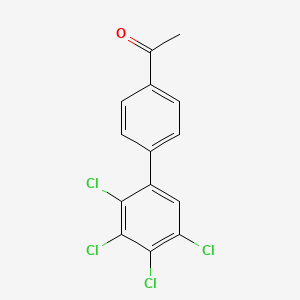
acetic acid](/img/structure/B12802654.png)
